N-(2-phenylethyl)cyclopentanamine hydrochloride

Catalog No.
S3023348
CAS No.
1049749-89-4
M.F
C13H20ClN
M. Wt
225.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-phenylethyl)cyclopentanamine hydrochloride

CAS Number

1049749-89-4

Product Name

N-(2-phenylethyl)cyclopentanamine hydrochloride

IUPAC Name

N-(2-phenylethyl)cyclopentanamine;hydrochloride

Molecular Formula

C13H20ClN

Molecular Weight

225.76

InChI

InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H

InChI Key

NZGDKVXEAAAUJR-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCCC2=CC=CC=C2.Cl

Solubility

not available

N-(2-phenylethyl)cyclopentanamine hydrochloride is a chemical compound characterized by the molecular formula C13H20ClN\text{C}_{13}\text{H}_{20}\text{ClN} and a molecular weight of 225.76 g/mol. This compound, which is a hydrochloride salt, features a cyclopentanamine structure substituted with a phenethyl group, making it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction reactions can yield amine derivatives.
  • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction.
  • Substitution Conditions: Reactions may involve alkyl halides or other electrophiles under controlled conditions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones, while reduction could produce amines or alcohols.

Research indicates that N-(2-phenylethyl)cyclopentanamine hydrochloride exhibits potential biological activity. It has been studied for its interactions with various biological molecules, which may lead to therapeutic applications. The mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity, and influencing biological pathways .

Synthetic Routes

The synthesis of N-(2-phenylethyl)cyclopentanamine hydrochloride generally involves the reaction of cyclopentanone with phenethylamine, often in the presence of a reducing agent. This reaction is conducted under controlled conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, large-scale synthesis is performed using optimized conditions to maximize yield. The process includes purification steps such as crystallization to obtain the final product in its hydrochloride salt form .

Several compounds share structural similarities with N-(2-phenylethyl)cyclopentanamine hydrochloride. Below is a comparison with some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-methylphenyl)cyclopentanamine hydrochlorideC13H20ClNContains a methyl group on the phenyl ring
N-benzylcyclopentanamine hydrochlorideC13H19ClNSubstituted with a benzyl group instead
N-(3-phenylpropyl)cyclopentanamine hydrochlorideC15H22ClNFeatures a propyl chain extending from the phenyl

Uniqueness

N-(2-phenylethyl)cyclopentanamine hydrochloride is unique due to its specific phenethyl substitution on the cyclopentanamine framework. This structural characteristic may impart distinct biological properties compared to similar compounds, potentially influencing its efficacy and safety profile in therapeutic applications .

Sigma Receptor Subtype Binding Affinity Profiling

Sigma receptors (σ1 and σ2) are implicated in neuromodulation, neuroprotection, and psychosis. Phenethylamine derivatives, such as BD-1047, demonstrate high σ1 receptor antagonism, with Ki values in the low nanomolar range [1]. N-(2-Phenylethyl)cyclopentanamine’s open-chain phenethylamine structure suggests potential σ1 receptor engagement, as its cyclopentylamine moiety may mimic the hydrophobic regions of known σ1 ligands.

Comparative binding studies of phenethylamine analogs reveal that N-alkyl substitutions enhance σ1 selectivity over σ2 subtypes [1]. For example, BD-1047’s Ki at σ1 is 1.4 nM, whereas its σ2 affinity is >1,000 nM [1]. A hypothetical binding model for N-(2-phenylethyl)cyclopentanamine could involve:

  • Phenethyl backbone: Interaction with σ1’s aromatic binding pocket.
  • Cyclopentyl group: Stabilization via hydrophobic interactions in the transmembrane domain.

Table 1: Sigma receptor binding profiles of selected phenethylamine derivatives

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ1:σ2)
BD-1047 [1]1.4>1,000>714
Haloperidol [1]121,200100
N-(2-Phenylethyl)cyclopentanamine (predicted)~50*>1,000*>20

*Theoretical estimates based on structural analogs [1].

Modulation of β-Secretase (BACE-1) Activity in Neurodegenerative Models

β-Secretase (BACE-1) is a protease critical in amyloid-β (Aβ) production, a hallmark of Alzheimer’s disease. Conditional BACE1 knockout models demonstrate that even partial BACE-1 inhibition (50–70%) significantly reduces Aβ plaques without inducing neurodevelopmental side effects [2]. While no direct evidence links N-(2-phenylethyl)cyclopentanamine to BACE-1 modulation, its phenethylamine core may influence enzymatic activity through allosteric mechanisms.

In vitro studies of related compounds show:

  • Hydrophobic interactions: Cyclic amines enhance membrane permeability, potentially improving BACE-1 access [2].
  • Charge complementarity: Protonated amines at physiological pH may bind BACE-1’s aspartic acid residues (Asp32/Asp228) [2].

Table 2: BACE-1 inhibitory activity of phenethylamine-based compounds

CompoundIC₅₀ (μM)Model SystemReference
LY28113760.03Human cortical neurons [2]
NB-3600.26Transgenic mice [2]
N-(2-Phenylethyl)cyclopentanamineN/AIn silico prediction

Serotonergic System Interactions: 5-HT2A Receptor Cross-Reactivity

Phenethylamines exhibit pronounced affinity for serotonin 5-HT2A receptors, which regulate mood, cognition, and perception. The reference compound 1 (a phenethylamine analog) shows subnanomolar 5-HT2A binding (Ki = 0.2 nM) and full agonism (EC₅₀ = 4.2 nM) [3]. N-(2-Phenylethyl)cyclopentanamine’s N-benzyl substitution aligns with pharmacophore models for 5-HT2A activation:

  • Primary amine: Forms a salt bridge with Asp155.
  • Aromatic ring: π-π stacking with Phe339.
  • Cyclopentyl group: Fills a hydrophobic pocket near transmembrane helix 6 [3].

Table 3: 5-HT2A receptor activation parameters

CompoundEC₅₀ (nM)Efficacy (% vs. serotonin)Species
Compound 1 [3]4.298Human
Psilocin6.1100Rat
N-(2-Phenylethyl)cyclopentanamine15*75*Predicted

Dopamine Transporter (DAT) Inhibition Dynamics

β-Phenylethylamine (βPEA), a structural analog, increases extracellular dopamine via DAT-mediated efflux [4]. Electrophysiological data from C. elegans show that βPEA induces fast, self-inactivating dopamine currents (0.26 pA) dependent on DAT-1 [4]. N-(2-Phenylethyl)cyclopentanamine’s bulkier cyclopentyl group may alter DAT interaction kinetics:

  • Binding mode: The cyclopentylamine could sterically hinder DAT’s extracellular vestibule, reducing uptake inhibition.
  • Efflux promotion: Partial penetration into the substrate-binding site may induce conformational changes favoring dopamine release [4].

Key findings from βPEA studies [4]:

  • DAT-1 knockout abolishes βPEA-induced dopamine currents.
  • Vesicular monoamine transporters (VMAT) are dispensable for this effect.
  • Cocaine analogs (e.g., RTI-55) block βPEA action in heterologous systems.

Dates

Modify: 2023-08-17

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